N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Pharmacokinetics
It is known that the compound shows good cellular potency .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This leads to a decrease in the enzyme’s activity, which can have therapeutic benefits in the treatment of diseases like breast and prostate cancer where AKR1C3 is implicated .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps, including the formation of the benzo[d][1,3]dioxole ring, the sulfonylation process, and the introduction of the isoquinolinyl moiety. These reactions typically require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The use of automated processes and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The sulfonyl group is particularly reactive, allowing for numerous modifications and derivatizations.
Common Reagents and Conditions: : Reagents such as strong oxidizing agents, reducing agents, and nucleophilic species are commonly used in reactions involving this compound. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products: : The major products formed from these reactions include various derivatives and analogs of the parent compound, which may possess distinct chemical and biological properties.
Scientific Research Applications
Chemistry: : In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications.
Biology and Medicine: : This compound has shown potential in medicinal chemistry as a candidate for drug development. Its interactions with specific biological targets make it a valuable tool in pharmacological research.
Industry: : Industrial applications of this compound include its use in the synthesis of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functions.
Mechanism of Action: : The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl and isoquinolinyl groups play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Compounds such as sulfonamide derivatives, benzo[d][1,3]dioxole analogs, and isoquinoline-based molecules share structural similarities with N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide.
Uniqueness: : The unique combination of functional groups in this compound confers distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potency in various applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(15-5-6-17-18(11-15)26-13-25-17)20-8-10-27(23,24)21-9-7-14-3-1-2-4-16(14)12-21/h1-6,11H,7-10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXLTCOISVYDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.